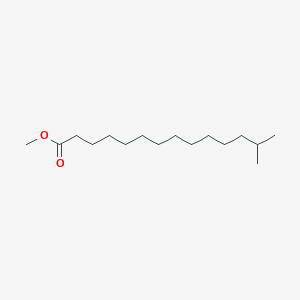

Methyl-13-Methyltetradecanoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

13-Methylmyristinsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der Gaschromatographie-Massenspektrometrie (GC-MS) zur Analyse von Fettsäuremethylestern (FAMEs) verwendet.

Biologie: Die Verbindung dient als Biomarker für bakterielle Kontamination in verschiedenen biologischen Proben.

Medizin: Es wird bei der Untersuchung von bakteriellen Infektionen und der Entwicklung von Antibiotika eingesetzt.

Industrie: Der Ester wird bei der Produktion von Biodiesel und als Schmiermittel in verschiedenen industriellen Anwendungen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 13-Methylmyristinsäuremethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann der Ester hydrolysiert werden, um 13-Methylmyristinsäure freizusetzen, die dann an verschiedenen Stoffwechselwegen teilnimmt. Es wurde gezeigt, dass die Verbindung über die AKT- und MAPK-Signalwege eine mitochondrienvermittelte Apoptose induziert, was ihre potenziellen therapeutischen Anwendungen hervorhebt .

Ähnliche Verbindungen:

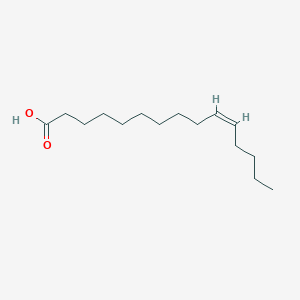

Methylmyristat (Methyltetradecanoat): Ein Methylester der Myristinsäure, der häufig als Aromastoff und bei der Produktion von Biodiesel verwendet wird.

Methyllorat (Methyldodecanoat): Ein weiterer Fettsäuremethylester, der in ähnlichen Anwendungen wie Methylmyristat verwendet wird.

Einzigartigkeit: 13-Methylmyristinsäuremethylester ist aufgrund seiner methylierten Struktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Methylierung erhöht seine Stabilität und macht es zu einem wertvollen Marker für bakterielle Kontamination, wodurch es sich von anderen nicht-methylierten Fettsäuremethylestern unterscheidet .

Wirkmechanismus

Target of Action

Methyl 13-methyltetradecanoate, also known as 13-Methyltetradecanoic acid (13-MTD), is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . The primary target of this compound is tumor cells, particularly those developing in T Cell Lymphomas .

Mode of Action

The mode of action of Methyl 13-methyltetradecanoate involves its interaction with tumor cells. The compound inhibits tumor cell growth by “down-regulating” p-AKT . AKT is a serine–threonine kinase that regulates cell survival . By down-regulating p-AKT, the compound disrupts the normal functioning of the cells, leading to programmed cell death or apoptosis .

Biochemical Pathways

The biochemical pathway affected by Methyl 13-methyltetradecanoate is the AKT signaling pathway . This pathway plays a crucial role in multiple cellular processes such as cell proliferation, cell survival, growth, and angiogenesis. By down-regulating p-AKT, Methyl 13-methyltetradecanoate disrupts these processes, leading to the death of the tumor cells .

Result of Action

The result of the action of Methyl 13-methyltetradecanoate is the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell growth and potentially to the reduction of the tumor size .

Biochemische Analyse

Biochemical Properties

Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.

Cellular Effects

Methyl 13-methyltetradecanoate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.

Molecular Mechanism

The molecular mechanism of Methyl 13-methyltetradecanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 13-methyltetradecanoate change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 13-methyltetradecanoate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Methyl 13-methyltetradecanoate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Methyl 13-methyltetradecanoate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl 13-methyltetradecanoate and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 13-Methylmyristinsäuremethylester erfolgt typischerweise durch Veresterung von 13-Methylmyristinsäure mit Methanol in Gegenwart eines sauren Katalysators. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 13-Methylmyristinsäuremethylester durch großtechnische Veresterungsprozesse erfolgen. Diese Prozesse nutzen oft kontinuierliche Strömungsreaktoren, um optimale Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu maximieren. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen stellt die Konsistenz und Reinheit des Endprodukts sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 13-Methylmyristinsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Ester kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion des Esters kann den entsprechenden Alkohol liefern.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) durchgeführt werden.

Wichtigste gebildete Produkte:

Oxidation: 13-Methylmyristinsäure.

Reduktion: 13-Methylmyristylalkohol.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.

Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.

Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .

Eigenschaften

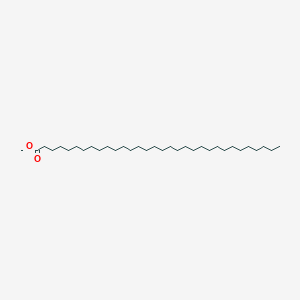

IUPAC Name |

methyl 13-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGUSDOXMVVCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408101 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-59-9 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)